Cas no 897614-67-4 (4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
- 4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
- F2070-0210
- AKOS024625354
- 897614-67-4
- 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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- Inchi: 1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23)
- InChI Key: UTRCAZORMJOWEX-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)(=O)C1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 327.11315287g/mol
- Monoisotopic Mass: 327.11315287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 81.9Ų
4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0210-2μmol |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-5μmol |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-10μmol |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-20μmol |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-1mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-2mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-3mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-4mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-5mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0210-10mg |
4-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
897614-67-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
Comprehensive Guide to 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897614-67-4)
4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 897614-67-4) is a specialized fluorinated benzamide derivative with a unique tetrazole backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential biological activities. Researchers are particularly interested in its molecular interactions and bioactive properties, making it a subject of ongoing studies in drug discovery.
The compound features a 4-fluorobenzamide moiety linked to a 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl group, which contributes to its distinct chemical behavior. Its CAS number 897614-67-4 serves as a unique identifier in global chemical databases, ensuring accurate referencing in scientific literature. The presence of both fluoro and methoxy substituents enhances its potential for hydrogen bonding and lipophilicity, key factors in pharmacokinetics.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide. Computational models frequently analyze its molecular docking potential with target proteins, addressing common search queries such as "fluorinated tetrazole derivatives in medicine" or "benzamide-based enzyme inhibitors." These applications align with growing interest in precision medicine and targeted therapies.
In material science, this compound's thermal stability and electronic properties make it a candidate for organic semiconductors. Researchers investigating "high-performance organic materials" often explore derivatives of 897614-67-4 for their potential in flexible electronics and optoelectronic devices. The methoxyphenyl-tetrazole segment particularly contributes to charge transport characteristics.
Synthetic protocols for CAS 897614-67-4 typically involve multistep organic reactions, including amide coupling and tetrazole cyclization. Laboratories frequently search for "efficient synthesis of fluorobenzamide-tetrazole hybrids," reflecting demand for optimized production methods. The compound's purification often employs chromatographic techniques, with its melting point and solubility profile being critical quality control parameters.
Environmental and green chemistry studies examine the biodegradation pathways of such fluorinated compounds. With increasing regulatory focus on sustainable chemistry, researchers analyze 897614-67-4's ecological impact, addressing search trends like "environmental fate of fluorinated pharmaceuticals." Its structure-activity relationships also feature prominently in toxicity prediction models.
The global market for fine chemicals containing tetrazole motifs shows steady growth, with 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide serving as a valuable intermediate. Pharmaceutical companies frequently seek "custom synthesis of CAS 897614-67-4" for proprietary research, while academic institutions investigate its crystallographic data for molecular modeling applications.
Analytical characterization of this compound utilizes advanced techniques like NMR spectroscopy (particularly 19F-NMR for the fluorine moiety), mass spectrometry, and X-ray diffraction. These methods confirm the structural integrity of 897614-67-4 and validate its chemical purity, crucial for research reproducibility.
Emerging applications in bioconjugation chemistry explore 4-fluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide as a potential linker molecule for drug-antibody conjugates. This aligns with current investigations into "next-generation biotherapeutics," where the compound's selective reactivity offers advantages in site-specific modifications.
Storage and handling recommendations for CAS 897614-67-4 emphasize moisture-sensitive conditions due to its amide functionality. Proper chemical stability maintenance ensures reliable experimental results, addressing common laboratory concerns about "long-term storage of fluorinated tetrazole compounds."
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